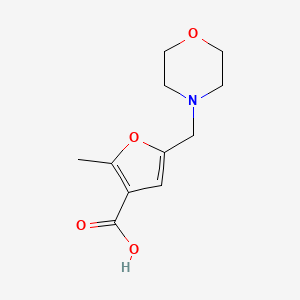

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBZNPNFTAYUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CN2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid typically involves the reaction of 2-methylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-3,4-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in proteomics research.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group is believed to play a crucial role in binding to proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid

- Molecular Formula: C₁₁H₁₅NO₄

- Molecular Weight : 225.25 g/mol

- CAS Number : 309271-37-2 (free acid); 1158444-01-9 (hydrochloride salt)

- Structural Features : A furan ring substituted with a methyl group at position 2 and a morpholin-4-ylmethyl group at position 5, with a carboxylic acid moiety at position 3 (Figure 1).

Comparison with Structurally Similar Compounds

Structural Analogues in the Furan Carboxylic Acid Family

Key Observations :

- Polarity : Morpholine-substituted derivatives (e.g., CAS 309271-37-2) exhibit higher water solubility compared to phenyl- or tert-butyl-substituted analogues .

- Biological Relevance : The morpholine group is a common pharmacophore in kinase inhibitors and CNS drugs due to its balanced lipophilicity and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-Methyl-5-phenylfuran-3-carboxylic acid | 5-tert-Butyl Analogue |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 2.8 | 3.1 |

| Solubility (Water) | Moderate (morpholine enhances polarity) | Low | Very low |

| Melting Point | Not reported | Not reported | Not reported |

| Bioavailability | High (morpholine aids membrane penetration) | Moderate | Low (steric hindrance) |

Notes:

- Experimental data on melting points and exact solubility are scarce for all compounds, highlighting a research gap .

- The hydrochloride salt of the target compound (CAS 1158444-01-9) is preferred in formulations due to improved solubility .

Research and Development Considerations

- Toxicity: Limited data exist for morpholine-containing furans. A related compound, 4-formylfuran-2-carboxylic acid, lacks comprehensive toxicity profiles, emphasizing the need for safety studies .

- Commercial Availability : The target compound is marketed by multiple suppliers (e.g., CymitQuimica, 001CHEMICAL) at 95–98% purity, whereas analogues like the tert-butyl variant are less accessible .

Biological Activity

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is a heterocyclic compound notable for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₄, with a molecular weight of approximately 225.24 g/mol. Its unique structure combines a furan ring, a morpholine moiety, and a carboxylic acid functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The morpholine group enhances binding affinity to proteins, potentially modulating their activity. This interaction can influence various cellular pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : The compound exhibits enhanced antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Its structural components suggest potential anti-inflammatory activities, which are critical in managing chronic inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.

Biological Activity Overview

The following table summarizes the biological activities and relevant findings associated with this compound:

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that the compound effectively inhibits bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In a controlled study involving animal models, the administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential utility in treating conditions characterized by excessive inflammation.

- Cytotoxicity Against Cancer Cells : A series of experiments conducted on various cancer cell lines revealed that the compound induces apoptosis in A549 (lung cancer) and HCT-116 (colon cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Q & A

Q. What are the recommended synthetic methodologies for 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including furan ring functionalization and morpholine moiety incorporation. Key steps include:

- Thermochemical optimization : Use experimentally derived enthalpies of formation (solid/gas phases) and sublimation to refine reaction temperatures and solvent systems .

- Catalytic efficiency : Employ palladium or copper catalysts for cross-coupling reactions, as seen in analogous aryl furan syntheses .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates are generated .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as combustion may release toxic fumes (e.g., CO, NOx) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards.

- NMR : Key signals include δ 6.8–7.2 ppm (furan protons) and δ 3.4–3.7 ppm (morpholine methylene groups) .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z corresponding to the molecular formula C12H15NO4.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound in catalytic or biological systems?

- Methodological Answer :

- Thermodynamic modeling : Calculate Gibbs free energy of formation using software like Gaussian09 to predict reaction feasibility under varying conditions .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on pharmacophore similarities to aryl furans .

- Reactivity indices : Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks .

Q. What experimental strategies address contradictions in reported thermodynamic data (e.g., sublimation enthalpy) for this compound?

- Methodological Answer :

- Comparative calorimetry : Replicate measurements using differential scanning calorimetry (DSC) and compare with existing literature .

- Phase purity validation : Ensure samples are free of polymorphic impurities via X-ray diffraction (XRD) before enthalpy determinations .

- Error analysis : Statistically evaluate discrepancies using tools like Bland-Altman plots to identify systematic vs. random errors .

Q. How can researchers design experiments to evaluate the compound’s potential in drug discovery or materials science?

- Methodological Answer :

- Biological screening :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Materials applications :

- Copolymerization : Incorporate into polymer matrices (e.g., polyesters) via radical initiation; monitor thermal stability via TGA .

- Catalyst design : Functionalize metal-organic frameworks (MOFs) with the compound and assess catalytic efficiency in hydrogenation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.